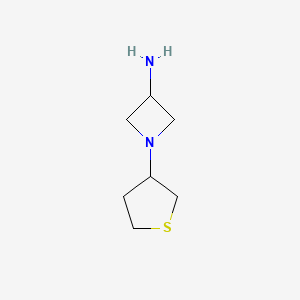

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine

Description

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine is a chemical compound with the molecular formula C7H14N2S and a molecular weight of 158.26 g/mol . It is characterized by the presence of a tetrahydrothiophene ring fused to an azetidine ring, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

1-(thiolan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-6-3-9(4-6)7-1-2-10-5-7/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJWKKRYVHJHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Tetrahydrothiophen-3-yl)azetidin-3-amine typically involves the reaction of tetrahydrothiophene derivatives with azetidine intermediates under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a suitable leaving group on the tetrahydrothiophene is replaced by an azetidine moiety . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(Tetrahydrothiophen-3-yl)azetidin-3-amine

This compound is a chemical compound with a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a tetrahydrothiophene ring fused with an azetidine structure, gives it distinct chemical properties suitable for various biological applications.

Chemistry

This compound serves as a building block in the synthesis of complex molecules, especially in developing heterocyclic compounds. Heterocyclic chemistry is a cornerstone for creating nanostructured carbon materials . The azetidine group is a motif in medicinal chemistry, useful in biochemical, materials, polymer, and agrochemical disciplines .

Biology

This compound is studied for its potential biological activities, such as antimicrobial and antiviral properties. Research shows that this compound exhibits significant antimicrobial activity, demonstrating promising results in inhibiting the growth of various bacterial strains. The compound's mechanism likely involves interference with bacterial enzyme systems, crucial for their metabolism and survival.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate in synthesizing drugs for various diseases. Studies tested this compound on MDA-MB-231 triple-negative breast cancer cells, with results showing an IC50 value of 0.620 µM, indicating significant antiproliferative activity. Further mechanistic studies revealed that treatment led to apoptosis through intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.

Industry

This compound is utilized in producing specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrothiophen-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:

1-(Tetrahydrothiophen-2-yl)azetidin-3-amine: Differing by the position of the substituent on the tetrahydrothiophene ring, this compound may exhibit different reactivity and biological activity.

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine: Featuring a pyrrolidine ring instead of an azetidine ring, this compound provides insights into the effects of ring size on chemical and biological properties.

Biological Activity

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a tetrahydrothiophene ring fused with an azetidine structure. This unique combination imparts distinct chemical properties that are valuable for various biological applications. The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, resulting in various pharmacological effects. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, suggesting potential antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism likely involves interference with bacterial enzyme systems, which is crucial for their metabolism and survival .

Antiviral Effects

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms that disrupt enzyme function within the virus.

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of several cancer cell lines, particularly in vitro studies involving breast cancer cells. The compound demonstrated low toxicity towards non-cancerous cells while effectively reducing cell viability in cancerous cells at nanomolar concentrations .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria and up to 256 µg/mL against Gram-negative bacteria. These findings support the compound's potential as a lead candidate for developing new antibiotics.

Anticancer Research

In another research study, this compound was tested on MDA-MB-231 triple-negative breast cancer cells. The compound exhibited an IC50 value of 0.620 µM, indicating significant antiproliferative activity. Mechanistic studies revealed that treatment led to apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | Type | Biological Activity | IC50/ MIC |

|---|---|---|---|

| This compound | Azetidine derivative | Antimicrobial, Antiviral, Anticancer | MIC: 32–256 µg/mL |

| Carbapenem derivatives | β-lactam antibiotic | Strong antibacterial activity | MIC: < 0.5 µg/mL |

| Thiazolidin derivatives | Antidiabetic | Insulin sensitizing | IC50: ~0.075 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.